molecular formula C26H32O6 B12091547 Ageratochromene dimer CAS No. 145374-05-6

Ageratochromene dimer

Cat. No.: B12091547
CAS No.: 145374-05-6
M. Wt: 440.5 g/mol
InChI Key: IQLKFKMUIAAVNB-UHFFFAOYSA-N
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Description

Ageratochromene dimer is a naturally occurring compound derived from the plant Ageratum conyzoides This compound is known for its unique chemical structure and potential biological activities It is a dimeric form of ageratochromene, which is a type of flavonoid

Preparation Methods

Synthetic Routes and Reaction Conditions: Ageratochromene dimer can be synthesized through the reflux of a benzene solution of 2,2-dimethyl-6,7-dimethoxy-4-chromanol in the presence of a catalytic amount of p-toluenesulfonic acid . This reaction leads to the formation of the dimer rather than the monomeric ageratochromene. The reaction conditions involve heating the mixture under reflux, which facilitates the dimerization process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar organic chemistry techniques used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Ageratochromene dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and dimethyl groups on the chromene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ageratochromene dimer involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the HER-2 protein, which is involved in the growth and proliferation of certain cancer cells . This inhibition is mediated through molecular docking, where the compound binds to the active site of the protein, preventing its normal function. Additionally, the compound’s allelopathic effects in soil are due to its ability to inhibit the growth of weeds and pathogenic fungi .

Comparison with Similar Compounds

Ageratochromene dimer can be compared with other similar compounds, such as:

    Precocene I and II: These compounds are also derived from Ageratum conyzoides and share similar structural features. they differ in their biological activities and specific applications.

    Flavonoids: this compound is a type of flavonoid, and it can be compared with other flavonoids like quercetin and kaempferol. While these compounds share a common flavonoid backbone, their dimeric forms and specific substituents result in different properties and activities.

The uniqueness of this compound lies in its dimeric structure, which imparts distinct chemical and biological properties compared to its monomeric counterparts and other related compounds.

Properties

CAS No.

145374-05-6

Molecular Formula

C26H32O6

Molecular Weight

440.5 g/mol

IUPAC Name

3-(6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-6,7-dimethoxy-2,2-dimethylchromene

InChI

InChI=1S/C26H32O6/c1-25(2)14-17(16-11-22(28-6)24(30-8)13-20(16)31-25)18-9-15-10-21(27-5)23(29-7)12-19(15)32-26(18,3)4/h9-13,17H,14H2,1-8H3

InChI Key

IQLKFKMUIAAVNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC(=C(C=C2O1)OC)OC)C3=CC4=CC(=C(C=C4OC3(C)C)OC)OC)C

Origin of Product

United States

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